molecular formula C9H5Cl2NO B189283 5,8-Dichloro-4-hydroxyquinoline CAS No. 53790-82-2

5,8-Dichloro-4-hydroxyquinoline

Cat. No. B189283
CAS RN: 53790-82-2
M. Wt: 214.04 g/mol
InChI Key: OSBCPHAGCKLYDB-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, which is a bicyclic compound that consists of a pyridine ring fused to phenol . This compound and its derivatives have a wide range of uses, including pharmacological and medicinal agents .


Molecular Structure Analysis

The molecular structure of 5,8-Dichloro-4-hydroxyquinoline consists of a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 . The presence of the phenolic group makes it susceptible to numerous chemical reactions and structural modifications .

Scientific Research Applications

Antifungal Activity

5,8-Dichloro-4-hydroxyquinoline has been shown to exhibit antifungal properties. Research indicates that derivatives of 8-Hydroxyquinoline (8-HQ), which include mono-chloro- and mono-bromo-substituted compounds, demonstrate antifungal activity against a variety of fungi such as Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes .

Antiviral Applications

Derivatives of 5,8-Dichloro-4-hydroxyquinoline have been evaluated for their antiviral activities. For instance, certain novel quinoline derivatives have shown effectiveness in vitro against the dengue virus serotype 2 (DENV2), suggesting potential applications in treating viral infections .

Analytical Chemistry and Separation Techniques

The compound and its derivatives are known for their extensive applications in analytical chemistry. They are particularly useful in separation techniques due to their ability to form complexes with transition metals, which can be exploited in various analytical procedures .

Antibacterial Properties

Similar to its antifungal applications, 5,8-Dichloro-4-hydroxyquinoline also exhibits antibacterial activity. Its complexes with transition metals have been investigated for their potential to inhibit bacterial growth, offering a pathway for the development of new antibacterial agents .

Spectroscopic Analysis

The compound has been studied using spectroscopic methods to determine its electronic properties. For example, a study used solvent-assisted co-grinding to form a cocrystal with 5-chloro-8-hydroxyquinoline for spectroscopic and electronic property analysis .

Medicinal Chemistry

Due to its range of biological activities and pharmacological applications, 5,8-Dichloro-4-hydroxyquinoline is an important compound in medicinal chemistry. It serves as a building block for synthesizing novel derivatives with potential therapeutic uses .

Mechanism of Action

properties

IUPAC Name

5,8-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBCPHAGCKLYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355863
Record name 5,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloro-4-hydroxyquinoline

CAS RN

53790-82-2
Record name 5,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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